molecular formula C7H7FO B144770 4-Fluoro-2-methylphenol CAS No. 452-72-2

4-Fluoro-2-methylphenol

Cat. No.: B144770
CAS No.: 452-72-2
M. Wt: 126.13 g/mol
InChI Key: GKQDDKKGDIVDAG-UHFFFAOYSA-N
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Safety and Hazards

4-Fluoro-2-methylphenol is harmful if swallowed and in contact with skin . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

4-Fluoro-2-methylphenol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is expected to continue to be used in these fields and potentially in new applications as research progresses .

Mechanism of Action

Target of Action

4-Fluoro-2-methylphenol, also known as 4-fluoro-o-cresol, is a para-fluorinated o-cresol . It is commonly used as a building block for active pharmaceutical ingredients (APIs) . The primary targets of this compound are receptor tyrosine kinases . These enzymes play a crucial role in the regulation of cell growth, differentiation, and metabolism.

Mode of Action

This compound offers selective inhibition over receptor tyrosine kinases . By binding to these enzymes, it can prevent their activation and subsequent signal transduction, thereby influencing cellular processes controlled by these kinases. This compound improves hepatocyte stability in quinazolines , suggesting its potential role in liver health and disease.

Biochemical Pathways

Its ability to inhibit receptor tyrosine kinases suggests that it may impact pathways related to cell growth and differentiation

Pharmacokinetics

Its physical properties such as its solid form , melting point of 37-38 °C , and boiling point of 87 °C/14 mmHg can influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with receptor tyrosine kinases . By inhibiting these enzymes, it can potentially alter cell growth and differentiation. Its role in improving hepatocyte stability suggests potential protective effects on liver cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents can affect its absorption and distribution in the body. It is reported to be insoluble in water , which may influence its bioavailability and pharmacokinetics. Additionally, storage conditions such as temperature and humidity can impact its stability .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as alkoxides or amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted phenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

Comparison with Similar Compounds

4-Fluoro-2-methylphenol can be compared with other fluorinated phenols and methylphenols:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted applications in pharmaceuticals and materials science .

Properties

IUPAC Name

4-fluoro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQDDKKGDIVDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196426
Record name 4-Fluoro-2-methylphenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-72-2
Record name 4-Fluoro-2-methylphenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methylphenol
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Record name 452-72-2
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Record name 4-Fluoro-2-methylphenol
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Record name 4-fluoro-2-methylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does ZM323881, containing 4-Fluoro-2-methylphenol, exert its effects on VEGF signaling?

A: ZM323881 functions as a tyrosine kinase inhibitor, specifically targeting VEGFR-2. [] Tyrosine kinases are enzymes crucial for cellular signaling. By blocking the kinase activity of VEGFR-2, ZM323881 disrupts the downstream signaling cascade initiated by VEGF. This inhibition has been shown to affect various cellular processes, including the activation of enzymes like extracellular regulated-kinase (ERK), p38, Akt, and endothelial nitric oxide synthetase (eNOS). []

Q2: The studies highlight a link between VEGF and mast cells in diabetic conditions. Could you elaborate on this connection and the potential implications?

A: Research indicates that in a rat model of diabetes, there's a notable increase in VEGFR2 expression within mast cells located near gingival venules. [] Mast cells are immune cells known to release various inflammatory mediators. The increased VEGFR2 suggests heightened sensitivity to VEGF in these cells, potentially contributing to the vascular changes seen in diabetic gingiva. This observation implies that targeting the VEGF pathway, perhaps through inhibitors like ZM323881, could modulate the inflammatory response and vascular abnormalities associated with diabetes in gingival tissues.

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